Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
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Overview
Description
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a tetrazole ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with a pyridine derivative.
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through the [2+3] cycloaddition of an azide with a nitrile. This reaction is typically carried out under acidic or basic conditions to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-methoxy-3-(1H-tetrazol-5-yl)-: Similar structure but with a different position of the tetrazole ring.
Pyridine, 2-methoxy-4-(2H-tetrazol-5-yl)-: Similar structure but with the tetrazole ring at the 4-position.
Pyridine, 3-methoxy-2-(2H-tetrazol-5-yl)-: Similar structure but with the methoxy group at the 3-position.
Uniqueness
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is unique due to the specific positioning of the methoxy and tetrazole groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- , exhibits promising pharmacological properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a tetrazole moiety. Its molecular formula is C8H8N4O with a molecular weight of approximately 180.18 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- has been investigated in various studies, highlighting its potential as an antimicrobial , antitumor , and neuromodulatory agent .
Antimicrobial Activity
Recent studies have shown that pyridine derivatives exhibit significant antimicrobial properties. For instance, the tetrazole ring enhances the compound's ability to interact with microbial enzymes:
- In vitro studies demonstrated that derivatives of this compound inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- The mechanism is believed to involve interference with bacterial cell wall synthesis.
Antitumor Activity
Research indicates that Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- can induce apoptosis in cancer cells:
- Cytotoxicity assays revealed moderate to high activity against several cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells.
- The compound's ability to inhibit cell proliferation was linked to its interaction with specific protein kinases involved in cell cycle regulation.
The mechanism of action for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is multifaceted:
- Enzyme Inhibition : The tetrazole moiety is known to act as a potent inhibitor of various enzymes, including those involved in nucleotide synthesis.
- Receptor Modulation : It has been identified as a modulator of neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluR), which are crucial for synaptic transmission and plasticity.
Case Studies
Several case studies highlight the biological efficacy of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-:
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Anticancer Efficacy : A study conducted on K562 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 40 - Neuroprotective Effects : Another study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating oxidative stress pathways .
Synthesis Methods
The synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- typically involves:
- Starting Materials : Utilizing commercially available pyridine derivatives and tetrazole precursors.
- Reaction Conditions : Common methods include heating under reflux conditions or microwave-assisted synthesis to enhance yield and reduce reaction time.
Properties
IUPAC Name |
2-methoxy-3-(2H-tetrazol-5-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-13-7-5(3-2-4-8-7)6-9-11-12-10-6/h2-4H,1H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFJPRVDQOPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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